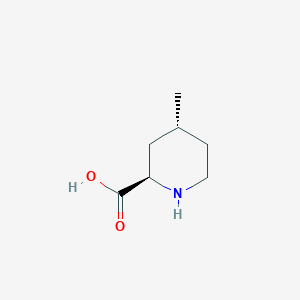

(2R,4R)-4-methylpiperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHCHLWYGMSPJC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415346 | |

| Record name | (2R,4R)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74874-06-9, 74892-81-2 | |

| Record name | rel-(2R,4R)-4-Methyl-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74874-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,4R)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2R,4R)-4-methylpiperidine-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable building block for synthesizing complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic characterization, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction and Molecular Structure

This compound, also known as (2R,4R)-4-methylpipecolic acid, is a substituted derivative of piperidine, a saturated six-membered nitrogen-containing heterocycle. The molecule possesses two chiral centers at the C2 and C4 positions, leading to the existence of multiple stereoisomers. The (2R,4R) configuration denotes a specific trans arrangement of the carboxylic acid and methyl groups on the piperidine ring.

The presence of both a secondary amine (a basic center) and a carboxylic acid (an acidic center) makes it a zwitterionic amino acid under physiological conditions. This dual functionality, combined with the conformational constraint imposed by the piperidine ring and the specific stereochemistry, is crucial for its interaction with biological targets.[1] Its most notable application is as a pivotal intermediate in the synthesis of Argatroban, a potent and selective small-molecule direct thrombin inhibitor used for anticoagulant therapy.[2] The precise stereochemistry of this compound is critical for the therapeutic efficacy of Argatroban, highlighting the importance of stereocontrol in its synthesis.[1]

Physicochemical and Computed Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and role in synthesis. The following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | (2R,4R)-4-methyl-2-pipecolic acid, trans-(+)-4-Methyl-2-piperidinecarboxylic acid | [3] |

| CAS Number | 74892-81-2 | [3][4][5] |

| Molecular Formula | C₇H₁₃NO₂ | [3][5] |

| Molecular Weight | 143.18 g/mol | [3][5] |

| Canonical SMILES | C[C@@H]1CCNC(=O)O | [3] |

| InChIKey | UQHCHLWYGMSPJC-PHDIDXHHSA-N | [3] |

| XLogP3 (Computed) | -1.6 | [3][6] |

| Topological Polar Surface Area | 49.3 Ų | [3][6] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Causality Insight: The negative XLogP3 value indicates a high degree of hydrophilicity. This is expected due to the presence of the ionizable carboxylic acid and amine groups, which dominate the molecule's polarity over the relatively small alkyl backbone. This property influences its solubility in various solvent systems, a critical consideration for reaction and purification protocols.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides structural confirmation. Protons adjacent to the carbonyl group (α-protons) are expected to resonate in the 2.0-3.0 ppm region.[7] The proton at the C2 position, being adjacent to both the nitrogen and the carbonyl group, would appear as a distinct multiplet. The methyl protons at C4 would likely appear as a doublet around 0.9-1.2 ppm. The remaining piperidine ring protons would present as a complex series of multiplets. The carboxylic acid proton is often broad and may exchange with deuterated solvents, appearing around 12 ppm in solvents like DMSO-d₆.[1]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 170-180 ppm range.[7] The carbons attached to the nitrogen (C2 and C6) would resonate around 40-60 ppm. The methyl carbon would be found in the upfield region, typically 15-25 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For C₇H₁₃NO₂, the expected exact mass is approximately 143.0946 Da.[1][3] A common fragmentation pattern for carboxylic acid derivatives involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.[7]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by several key absorption bands:

-

A very broad O-H stretch from the carboxylic acid, typically centered around 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carbonyl group of the carboxylic acid, appearing around 1700-1730 cm⁻¹.[8]

-

An N-H stretch from the secondary amine, which can be observed around 3300-3500 cm⁻¹, often overlapping with the broad O-H band.

-

C-H stretching bands for the aliphatic parts of the molecule below 3000 cm⁻¹.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical challenge, as its biological application is strictly dependent on its stereochemistry. A common and effective strategy involves the synthesis of a mixture of stereoisomers followed by chiral resolution.[2]

A widely reported synthetic pathway begins with 4-methyl-2-pyridinecarboxylic acid.[2] The key transformations are outlined below.

Caption: General synthetic workflow for this compound.

-

Step 1: Reduction: The aromatic pyridine ring of the starting material is reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under hydrogen pressure.[2][9] This step generates a mixture of cis and trans stereoisomers of 4-methylpiperidine-2-carboxylic acid.

-

Step 2: Esterification: The carboxylic acid group is often protected as an ester (e.g., ethyl ester) to facilitate purification and prevent unwanted side reactions in subsequent steps. This can be accomplished using reagents like thionyl chloride followed by an alcohol.[2][10]

-

Step 3: Isomer Separation: The desired trans isomer is separated from the cis isomer. This can be achieved through techniques like fractional crystallization or column chromatography.[2]

-

Step 4: Chiral Resolution: This is the most critical step for obtaining the desired enantiomer. The racemic mixture of the trans-ester is treated with a chiral resolving agent, such as D-mandelic acid, L-tartaric acid, or dextrocamphoric acid.[2][10] This forms a pair of diastereomeric salts, which have different solubilities and can be separated by crystallization.

-

Step 5: Liberation of the Final Product: After separation, the desired diastereomeric salt is treated with a base to remove the chiral resolving agent, followed by hydrolysis of the ester (if necessary) to yield the final this compound.

Exemplary Protocol: Chiral Resolution of trans-4-Methylpiperidine-2-carboxylate

This protocol is a representative methodology based on described chemical literature and patents.[2][10] It must be adapted and optimized for specific laboratory conditions.

-

Dissolution: Dissolve 1.0 equivalent of the racemic trans-4-methylpiperidine-2-carboxylic acid ethyl ester in a suitable solvent such as acetone or ethanol.

-

Addition of Resolving Agent: Add 1.0 equivalent of the chiral resolving acid (e.g., L-tartaric acid) to the solution.[10]

-

Diastereomeric Salt Formation: Heat the mixture gently (e.g., to 40 °C) with stirring until all solids dissolve.[10] Allow the solution to cool slowly to room temperature (e.g., 20-25 °C) to induce crystallization of one of the diastereomeric salts.

-

Isolation: Collect the precipitated solid by filtration. The solid corresponds to the less soluble diastereomeric salt.

-

Recrystallization (Optional): To improve diastereomeric purity, the collected solid can be recrystallized from the same solvent system.

-

Liberation of the Free Base: Suspend the purified diastereomeric salt in water and cool the mixture (e.g., 5-10 °C).[10] Add an aqueous base solution (e.g., 30% potassium carbonate) to neutralize the tartaric acid and liberate the free amine ester.[10]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

-

Final Product Isolation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.[10] Subsequent hydrolysis would yield the target carboxylic acid.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the carboxylic acid.

-

Amine Reactivity: The secondary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and sulfonylation. This reactivity is exploited in the synthesis of Argatroban, where the piperidine nitrogen is coupled with a substituted sulfonyl chloride derivative.[4]

-

Carboxylic Acid Reactivity: The carboxylic acid group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This is fundamental to its use as a building block, allowing for peptide-like coupling reactions.

The primary and most significant application of this compound is as a key intermediate for Argatroban.[2] The defined stereochemistry and conformation of the 4-methylpiperidine-2-carboxylic acid moiety are essential for fitting into the active site of the thrombin enzyme, thereby inhibiting its function and preventing blood clot formation.[2] Beyond Argatroban, this scaffold is of interest in the design of other biologically active agents where a constrained, chiral amino acid analogue is required.[1]

Conclusion

This compound is a specialized chemical entity whose value is intrinsically linked to its precise three-dimensional structure. A thorough understanding of its physicochemical properties, spectroscopic signatures, and stereocontrolled synthesis is paramount for its effective use in pharmaceutical research and manufacturing. As a cornerstone in the synthesis of the life-saving anticoagulant Argatroban, it exemplifies the critical role of stereochemistry in modern drug design and underscores the necessity of robust synthetic and analytical methodologies for producing enantiomerically pure active pharmaceutical ingredients.

References

- CN103524401A - Synthetic method for (2R, 4R)

- This compound | C7H13NO2 | CID 5288786 - PubChem. [Link]

- CN108047125A - The preparation method of one kind (2R, 4R)

- (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639 - PubChem. [Link]

- Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt...

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google P

- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - CORE. [Link]

- (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

- Spectroscopy of Carboxylic Acid Deriv

- Spectroscopy of Carboxylic Acid Deriv

- 4-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 22104579 - PubChem - NIH. [Link]

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. [Link]

- CAS No : 79199-63-6 | Product Name : (2S,4S)-4-Methylpiperidine-2-carboxylic Acid. [Link]

- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. [Link]

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. This compound | C7H13NO2 | CID 5288786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 74892-81-2 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 10. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to (2R,4R)-4-methylpiperidine-2-carboxylic acid (CAS No. 74892-81-2)

In the landscape of contemporary medicinal chemistry, the piperidine ring stands out as a prevalent and versatile heterocyclic scaffold.[1] Its presence in numerous FDA-approved drugs underscores its importance in creating molecules with favorable pharmacological profiles.[2][3] The introduction of chirality to the piperidine ring further enhances its utility, allowing for precise three-dimensional arrangements that can lead to improved potency, selectivity, and pharmacokinetic properties.[4][5] this compound, a specific stereoisomer of 4-methylpipecolic acid, exemplifies the crucial role of such chiral building blocks. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical application in the development of life-saving therapeutics.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its defined stereochemistry at the C2 and C4 positions is crucial for its application as a chiral intermediate in pharmaceutical synthesis. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 74892-81-2 | [6] |

| Molecular Formula | C₇H₁₃NO₂ | [6] |

| Molecular Weight | 143.18 g/mol | [6] |

| Physical Form | Solid | [7][8] |

| Melting Point | 294-296 °C | [7] |

| Boiling Point | 267 °C at 760 mmHg | [8] |

| Topological Polar Surface Area | 49.3 Ų | [8] |

| XLogP3 | -1.6 | [8] |

| Stereocenter Count | 2 (Defined) | [8] |

Synthesis and Manufacturing: A Stereoselective Approach

The synthesis of this compound with high stereochemical purity is a critical aspect of its utility. A common and effective strategy involves the hydrogenation of a pyridine precursor followed by chiral resolution. This multi-step process is designed to selectively produce the desired trans-diastereomer and then isolate the specific (2R,4R) enantiomer.

Synthetic Workflow Overview

The synthesis can be broadly categorized into four main stages: reduction of the pyridine ring, esterification of the carboxylic acid, separation of diastereomers, and finally, chiral resolution to isolate the target enantiomer.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established chemical principles and patent literature.[8][9]

Step 1: Catalytic Hydrogenation of 4-Methyl-2-pyridinecarboxylic Acid

-

Reaction Setup: 4-Methyl-2-pyridinecarboxylic acid is dissolved in a suitable solvent, such as acetic acid or an alcohol. A heterogeneous catalyst, typically palladium on carbon (Pd/C), is added to the solution.[1]

-

Hydrogenation: The mixture is subjected to hydrogen gas under pressure in a hydrogenation reactor. The reaction temperature is elevated to facilitate the reduction of the aromatic pyridine ring to a piperidine ring.[8]

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and trans-4-methylpiperidine-2-carboxylic acid.

Step 2: Esterification

-

Reaction: The crude mixture of piperidine carboxylic acids is dissolved in an alcohol, such as ethanol. A reagent like thionyl chloride (SOCl₂) is added dropwise at a controlled temperature.[8][9]

-

Product Formation: The reaction converts the carboxylic acid functional group into its corresponding ethyl ester. This step is crucial as the ester derivatives often have different physical properties that facilitate the separation of diastereomers.

-

Isolation: After the reaction is complete, the solvent is evaporated to yield the crude ethyl ester mixture.

Step 3: Separation of the trans-Diastereomer

-

Crystallization: The mixture of cis- and trans-ethyl esters is dissolved in a suitable solvent system. Through controlled crystallization, the less soluble trans-diastereomer is selectively precipitated while the cis-isomer remains in the mother liquor.[9]

-

Isolation: The solid trans-4-methylpiperidine-2-carboxylate is collected by filtration.

-

Causality Insight: The separation is based on the different crystal packing and solubility properties of the cis and trans isomers. The trans configuration is often more thermodynamically stable and crystalline.

-

Step 4: Chiral Resolution

-

Salt Formation: The racemic trans-ethyl ester is treated with a chiral resolving agent, such as L-tartaric acid, in a solvent like acetone or ethanol.[9][11] This forms a pair of diastereomeric salts.

-

Selective Crystallization: Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize out of the solution. For instance, the salt of (2R,4R)-ethyl ester with L-tartaric acid may be less soluble.[12]

-

Liberation of the Free Acid: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid and subsequently hydrolyzed (e.g., with aqueous acid) to convert the ester back to the carboxylic acid, yielding the enantiomerically pure this compound.[8]

The Critical Role of (2R,4R) Stereochemistry in Drug Design

Stereochemistry is a fundamental concept in pharmacology, as biological targets like enzymes and receptors are themselves chiral.[10] Consequently, different stereoisomers of a drug molecule can exhibit vastly different biological activities, metabolic profiles, and toxicities.[13] The specific (2R,4R) configuration of this piperidine derivative is not arbitrary; it is a deliberate design element that dictates its interaction with its biological target.

Applications in Drug Development: The Case of Argatroban

The most prominent application of this compound is as a key chiral building block in the synthesis of Argatroban .[8][14]

Argatroban: A Direct Thrombin Inhibitor

Argatroban is a potent, synthetic direct thrombin inhibitor used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[15][16][17] It is a small molecule that binds reversibly to the active site of thrombin, the key enzyme in the coagulation cascade that converts fibrinogen to fibrin.[5][18]

Mechanism of Action and the Role of the Piperidine Moiety

Argatroban's efficacy is critically dependent on its precise three-dimensional structure, which allows it to fit snugly into the active site of the thrombin enzyme. The this compound fragment plays a crucial role in this interaction. It forms a part of the molecule that interacts with specific subsites within the thrombin active site, contributing to the overall binding affinity and selectivity of the inhibitor.[19][20]

The (2R,4R) stereochemistry ensures that the methyl group and the carboxylic acid are oriented in the correct spatial positions to make favorable contacts within the enzyme's binding pocket, while the rest of the Argatroban molecule engages other key residues.

Pharmacokinetic (ADME) Considerations

The physicochemical properties of the piperidine ring generally contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug candidates.[3] The piperidine scaffold can modulate a molecule's lipophilicity and basicity, which are key determinants of its ability to cross biological membranes and its overall disposition in the body.[7]

The metabolic stability of a piperidine-containing drug is often influenced by the substitution pattern around the nitrogen atom and on the ring itself.[21][22] N-dealkylation and oxidation of the piperidine ring are common metabolic pathways. The stereochemistry of substituents can influence how the molecule is recognized and processed by metabolic enzymes, such as the cytochrome P450 family, potentially leading to different metabolic fates for different stereoisomers.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of stereochemistry in rational drug design. Its synthesis, while requiring careful control of stereocenters, provides access to a building block that is essential for the construction of complex and highly specific therapeutic agents like Argatroban. For researchers and scientists in drug development, a thorough understanding of such chiral scaffolds is indispensable for creating the next generation of safer and more effective medicines. The principles demonstrated by the synthesis and application of this specific piperidine derivative—namely, the importance of stereochemical control and the impact of a scaffold on a drug's interaction with its biological target—are central tenets of modern medicinal chemistry.

References

- [No Author]. (2013). Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. PubMed.

- [No Author]. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Publishing.

- [No Author]. (2023). Argatroban. StatPearls - NCBI Bookshelf.

- [No Author]. (2001). Efficient stereoselective syntheses of piperidine, pyrrolidine, and indolizidine alkaloids. Semantic Scholar.

- CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents. (n.d.).

- Donohoe, T. J., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

- PubChem. (n.d.). Argatroban. PubChem.

- [No Author]. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... - ResearchGate.

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.

- [No Author]. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Chemistry | Illinois.

- Wang, C., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Pharmacological Profile of Argatroban: Mechanism, Metabolism, and Clinical Implications. NINGBO INNO PHARMCHEM CO.,LTD.

- [No Author]. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Publishing.

- Fredenburgh, J. C., et al. (2016). Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function. PMC.

- [No Author]. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

- [No Author]. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- [No Author]. (1999). The design of potent and selective inhibitors of thrombin utilizing a piperazinedione template: part 1. PubMed.

- [No Author]. (1999). The design of potent and selective inhibitors of thrombin utilizing a piperazinedione template: part 2. PubMed.

- [No Author]. (2012). Reversible Crystallization of Argatroban after Subcutaneous Application in Pigs. PMC - NIH.

- [No Author]. (n.d.). The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT. Thrombosis Journal.

- [No Author]. (2013). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. PubMed Central.

- Banner, D. W., & Hadváry, P. (1993). Inhibitor binding to thrombin: x-ray crystallographic studies. PubMed.

- [No Author]. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications.

- [No Author]. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.

- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents. (n.d.).

- PubChem. (n.d.). This compound. PubChem.

- [No Author]. (2013). Argatroban. New Drug Approvals.

- [No Author]. (n.d.). Structure of argatroban ((2R,... | Download Scientific Diagram - ResearchGate.

- Zhao, X. (2017). Preparation method for argatroban intermediate. SciSpace.

- Human Metabolome Database. (n.d.). Showing metabocard for Argatroban (HMDB0014423). Human Metabolome Database.

- [No Author]. (n.d.). The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT. Thrombosis Journal.

- PubChem. (n.d.). (2S,4S)-4-Methylpiperidine-2-carboxylic acid. PubChem.

- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents. (n.d.).

- [No Author]. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H13NO2 | CID 5288786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What is the mechanism of Argatroban? [synapse.patsnap.com]

- 9. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 10. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 13. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Inhibitor binding to thrombin: x-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

(2R,4R)-4-methylpiperidine-2-carboxylic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, synthesis, and physicochemical properties of this compound. As a chiral, conformationally constrained cyclic amino acid, this molecule serves as a critical building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban. This document elucidates its structural features, including stereochemical assignment and preferred conformational states, outlines a validated synthetic pathway, and presents its spectroscopic profile. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering expert insights into the causality behind its structural stability and synthetic strategy.

Introduction: The Significance of Constrained Scaffolds

In the landscape of drug discovery, the piperidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for specific interactions with biological targets. When incorporated into a cyclic amino acid structure, such as 4-methylpiperidine-2-carboxylic acid, the conformational flexibility is significantly reduced compared to linear analogues.[1] This conformational constraint is a powerful tool in rational drug design, as it can pre-organize a molecule into a bioactive conformation, enhancing binding affinity, selectivity, and metabolic stability.[1][2] this compound is an exemplar of such a tailor-made amino acid, whose specific stereochemistry is pivotal to its utility in synthesizing complex therapeutic agents.[1][3]

Molecular Structure and Stereochemistry

A thorough understanding of the molecule's three-dimensional architecture is fundamental to appreciating its function and reactivity.

Core Identification

The molecule is unambiguously identified by the following descriptors:

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 74892-81-2 | [4][5] |

| Molecular Formula | C₇H₁₃NO₂ | [4][5] |

| Molecular Weight | 143.18 g/mol | [4][5] |

| PubChem CID | 5288786 | [4] |

| SMILES | C[C@@H]1CCNC(=O)O | [4] |

| InChIKey | UQHCHLWYGMSPJC-PHDIDXHHSA-N | [4] |

Stereochemical Assignment: The (2R,4R) cis Configuration

The molecule possesses two stereocenters at the C2 and C4 positions of the piperidine ring. The (2R,4R) designation defines the absolute configuration at these centers. This specific arrangement results in a cis relationship between the carboxylic acid group at C2 and the methyl group at C4. This means that on a planar representation of the ring, both substituents project from the same face. This stereochemical relationship is crucial for its role as a precursor to Argatroban, where the precise spatial orientation of these groups is required for correct assembly of the final drug molecule.[3][6]

Conformational Analysis: The Di-Equatorial Preference

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[7] For a 2,4-disubstituted piperidine, two primary chair conformations are possible. In the case of the (2R,4R) isomer, the most stable and overwhelmingly populated conformation is the one in which both the C2-carboxylic acid and C4-methyl substituents occupy equatorial positions.

Causality of Stability: The preference for the di-equatorial conformer is a direct consequence of minimizing steric hindrance.[8] An axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on C2, C4, and C6 of the ring. By placing the bulkier carboxylic acid and methyl groups in the more spacious equatorial positions, these destabilizing steric clashes are avoided, leading to a lower overall energy state.[7][8]

Caption: Stable chair conformation with di-equatorial substituents.

Synthesis and Characterization

The synthesis of this compound requires a stereocontrolled approach to ensure the correct isomeric purity.

Synthetic Strategy Overview

A common and scalable synthetic route begins with 4-methyl-2-picolinic acid.[3] The strategy involves three key transformations:

-

Reduction: The pyridine ring is hydrogenated to form the piperidine scaffold. This initially produces a mixture of cis and trans diastereomers.

-

Esterification: The carboxylic acid is converted to an ester, typically an ethyl ester, which facilitates purification and subsequent resolution.

-

Chiral Resolution: The racemic mixture of the desired trans ester (which corresponds to the (2R,4R) and (2S,4S) enantiomers) is separated using a chiral resolving agent, such as a chiral acid like L-tartaric acid or D-mandelic acid.[3][9] This step is critical as it selectively crystallizes one enantiomer, allowing for its isolation.

-

Hydrolysis: The isolated chiral ester is hydrolyzed to yield the final carboxylic acid product.

Caption: Synthetic workflow from picolinic acid to the target molecule.

Detailed Synthetic Protocol

The following protocol is a representative example adapted from established patent literature.[3][9][10]

Step 1: Hydrogenation and Esterification

-

4-methyl-2-picolinic acid is dissolved in a suitable solvent like methanol.

-

A hydrogenation catalyst (e.g., Palladium on carbon) is added.

-

The mixture is subjected to hydrogen pressure to reduce the pyridine ring, yielding a mixture of piperidine diastereomers.

-

Following filtration of the catalyst, the solvent is removed. The crude product is then dissolved in ethanol, and an acid catalyst (e.g., HCl gas or sulfuric acid) is introduced.[10]

-

The mixture is heated to reflux to form the ethyl ester. This process yields a mixture of cis and trans ethyl 4-methylpiperidine-2-carboxylate.

Step 2: Isomer Separation and Chiral Resolution

-

The mixture of esters is treated to separate the desired trans diastereomer from the cis form.[9]

-

The isolated racemic trans-ester is dissolved in a solvent mixture, such as acetone and ethanol.[10]

-

A chiral resolving agent, for example, L-tartaric acid, is added to the solution.[9]

-

The solution is heated to ensure dissolution and then slowly cooled. The tartrate salt of the (2R,4R)-enantiomer selectively precipitates due to the formation of a less soluble diastereomeric salt.

-

The solid is collected by filtration. It may be recrystallized to enhance enantiomeric purity.

Step 3: Hydrolysis and Isolation

-

The isolated diastereomeric salt is treated with a base (e.g., potassium carbonate or potassium hydroxide) in water to liberate the free ester.[9]

-

The free ester is extracted into an organic solvent (e.g., dichloromethane).

-

The organic solvent is evaporated, and the resulting ester is hydrolyzed using aqueous base to afford the final this compound.

-

The final product is isolated by acidification and subsequent purification.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While detailed spectra are proprietary or scattered, the expected profile can be predicted based on the structure and data from similar substituted piperidines.[11][12]

| Technique | Expected Observations |

| ¹H NMR | - Complex multiplets in the aliphatic region (δ 1.0-3.5 ppm) for the piperidine ring protons. - A doublet for the C4-methyl group. - Distinct signals for the protons at the C2 and C4 stereocenters. - A broad singlet for the N-H proton and a broad singlet for the carboxylic acid O-H proton. |

| ¹³C NMR | - Seven distinct carbon signals are expected. - A signal for the carbonyl carbon (C=O) in the δ 170-180 ppm range. - Signals for the C2 and C4 carbons bearing the substituents. - A signal for the methyl carbon in the upfield region (δ ~20 ppm). |

| IR Spectroscopy | - Broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹). - N-H stretching band (~3300-3500 cm⁻¹). - Sharp and strong C=O stretching band for the carboxylic acid (~1700-1730 cm⁻¹). - C-H stretching bands for sp³ carbons (~2850-3000 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 143.18. |

Significance and Applications in Drug Development

The utility of this compound extends beyond its interesting structure; it is a validated and valuable component in pharmaceutical manufacturing.

A Conformationally Constrained Amino Acid Analogue

As a cyclic amino acid, the compound serves as a proline analogue with distinct stereochemical and conformational properties. Incorporating such unnatural amino acids is a key strategy in medicinal chemistry to improve the pharmacological profiles of peptide-based drugs.[13][14] The rigid piperidine backbone can lock a peptide into a specific secondary structure, enhancing its resistance to enzymatic degradation and improving its binding selectivity for a target receptor or enzyme.[2]

Key Intermediate in Argatroban Synthesis

The most prominent application of this compound is its role as a key chiral intermediate in the total synthesis of Argatroban.[3] Argatroban is a potent and selective small-molecule direct thrombin inhibitor used as an anticoagulant. The (2R,4R)-stereochemistry of the piperidine core is absolutely essential for the biological activity of Argatroban, as it correctly orients the rest of the molecule for optimal binding within the active site of the thrombin enzyme. The other stereoisomers of 4-methylpiperidine-2-carboxylic acid lead to significantly less potent or inactive final compounds, underscoring the critical importance of stereochemical control in the synthesis.[6]

Conclusion

This compound is a molecule of significant academic and industrial importance. Its well-defined cis stereochemistry translates into a highly stable di-equatorial chair conformation, a feature that medicinal chemists leverage to impart favorable properties in drug design. Its synthesis, while requiring careful stereochemical control via chiral resolution, is well-established, enabling its use as a reliable building block for complex pharmaceuticals like Argatroban. This guide has provided a detailed examination of its molecular structure, from its fundamental identifiers to the nuanced logic of its conformational preferences, thereby offering a complete technical overview for the advanced scientist.

References

- MolecularCloud. (2023, September 13).

- Yudin, A. K., et al. (n.d.). Cyclic tailor-made amino acids in the design of modern pharmaceuticals.

- Benchchem. (n.d.). (2R,4S)-4-Methylpiperidine-2-carboxylic acid | 1260981-49-4. Link

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. Link

- Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R)

- Muttenthaler, M., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Link

- Narayanan, V., et al. (2013, November 8). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Link

- Creative Peptides. (n.d.). Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?Link

- Stewart, C. D., et al. (2024, March 7).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). (PDF)

- ChemicalBook. (2022, December 30). This compound. Link

- ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt...Link

- PharmaCompass. (n.d.). (2R,4R)

- Stewart, C. D., et al. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound. Link

- ResearchGate. (n.d.). Some important cyclic β-amino acids. Link

- National Institutes of Health. (2022, March 4). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Link

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Link

- Google Patents. (n.d.).

- Nairoukh, Z., et al. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Link

- Boston BioProducts. (n.d.). (2R, 4R)-4-Methylpiperidine-2-carboxylic acid, min 98%, 100 mg. Link

- PubChem. (n.d.). (2S,4S)-4-Methylpiperidine-2-carboxylic acid.

- Indian Academy of Sciences. (n.d.).

- ResearchGate. (n.d.). ChemInform Abstract: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Link

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclic Peptides in Drug Discovery - Custom Synthesis - Creative Peptides [creative-peptides.com]

- 3. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 4. This compound | C7H13NO2 | CID 5288786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 10. WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate - Google Patents [patents.google.com]

- 11. e-journals.in [e-journals.in]

- 12. researchgate.net [researchgate.net]

- 13. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]

- 14. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry of (2R,4R)-4-methylpiperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a pivotal chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the direct thrombin inhibitor Argatroban.[1] The precise spatial arrangement of the methyl and carboxylic acid groups on the piperidine ring is critical for its biological activity and interaction with target enzymes.[2] This technical guide provides a comprehensive exploration of the stereochemical intricacies of this molecule, including its synthesis, characterization, and the profound impact of its stereoisomers on pharmacological efficacy.

Introduction: The Significance of Stereochemistry in Drug Design

The three-dimensional structure of a molecule is paramount in determining its biological function. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The case of this compound underscores the importance of stereochemical control in the synthesis of active pharmaceutical ingredients (APIs). The specific (2R,4R) configuration is essential for the desired therapeutic effect, while other stereoisomers may be less active or even detrimental.[2]

Understanding the Stereoisomers of 4-methylpiperidine-2-carboxylic acid

4-methylpiperidine-2-carboxylic acid has two chiral centers at the C2 and C4 positions, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers. The relationship between the (2R,4R) and (2R,4S) or (2S,4R) isomers is diastereomeric.[3]

The cis/trans nomenclature is also used to describe the relative orientation of the substituents on the piperidine ring. In the trans configuration, the substituents at C2 and C4 are on opposite sides of the ring's plane, which corresponds to the (2R,4R) and (2S,4S) isomers. The cis configuration, where the substituents are on the same side, corresponds to the (2R,4S) and (2S,4R) isomers.

dot

Caption: Stereoisomers of 4-methylpiperidine-2-carboxylic acid.

Stereoselective Synthesis Strategies

Achieving the desired (2R,4R) stereochemistry with high purity is a central challenge in the synthesis of this compound. Several strategies have been developed, primarily focusing on diastereoselective and enantioselective approaches.

Diastereoselective Synthesis via Hydrogenation

A common industrial approach involves the hydrogenation of a 4-methyl-2-pyridinecarboxylic acid precursor. This method typically yields a mixture of cis and trans diastereomers, which must then be separated.[1][4]

Experimental Protocol: Hydrogenation and Diastereomer Separation [1]

-

Hydrogenation: 4-methyl-2-pyridinecarboxylic acid is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under pressure.[4][5]

-

Esterification: The resulting mixture of 4-methylpiperidine-2-carboxylic acid diastereomers is converted to their corresponding ethyl esters to facilitate separation.[6]

-

Diastereomeric Separation: The cis and trans ethyl ester hydrochlorides are separated based on their differential solubility in a mixed solvent system, such as methyl tertiary butyl ether (MTBE) and ethanol.[6] The trans isomer is typically the desired product.

dot

Caption: Synthetic workflow for this compound.

Chiral Resolution

Once the trans diastereomer is isolated, the enantiomers must be resolved. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution [1][6]

-

Salt Formation: The racemic trans-4-methylpiperidine-2-carboxylate is treated with a chiral acid, such as L-tartaric acid or D-mandelic acid, in a suitable solvent like acetone and ethanol.[1][6]

-

Crystallization: The diastereomeric salt of the desired (2R,4R) enantiomer selectively crystallizes from the solution due to differences in solubility.

-

Isolation: The crystallized salt is isolated by filtration.

-

Liberation of the Free Acid: The pure (2R,4R) enantiomer is obtained by treating the diastereomeric salt with a base to remove the chiral resolving agent.[6]

| Resolving Agent | Solvent System | Target Enantiomer |

| L-tartaric acid | Acetone/Ethanol | (2R,4R) |

| D-mandelic acid | Methanol | (2R,4R) |

Enantioselective Synthesis

More advanced synthetic strategies aim to directly produce the desired enantiomer, bypassing the need for resolution. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction.[7][8][9] Enantioselective approaches can significantly improve the overall efficiency and yield of the synthesis.[10]

Analytical Techniques for Stereochemical Characterization

Confirming the absolute and relative stereochemistry of 4-methylpiperidine-2-carboxylic acid is crucial for quality control and regulatory purposes. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis vs. trans) of the 4-methylpiperidine-2-carboxylic acid isomers.[11][12] The coupling constants and chemical shifts of the protons on the piperidine ring are sensitive to their spatial orientation. For instance, the coupling constants between adjacent axial and equatorial protons differ significantly, allowing for the assignment of the relative configuration.[13] 19F NMR can also be utilized for chiral analysis by using chiral derivatizing agents.[14]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of a chiral molecule.[15][16][17][18][19] By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique is considered the gold standard for stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric purity of a sample.[3][20][21] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[22]

Experimental Protocol: Chiral HPLC Analysis [3][20]

-

Column Selection: A suitable chiral stationary phase, such as one based on cyclodextrins or cellulose derivatives, is chosen.

-

Mobile Phase Optimization: The mobile phase composition (e.g., a mixture of hexane and ethanol with additives like trifluoroacetic acid) is optimized to achieve baseline separation of the enantiomers.

-

Sample Analysis: The sample is injected into the HPLC system, and the retention times of the enantiomers are compared to those of known standards to determine the enantiomeric composition.

dot

Caption: Analytical workflow for stereochemical characterization.

Pharmacological Implications of Stereochemistry

The biological activity of 4-methylpiperidine-2-carboxylic acid derivatives is highly dependent on their stereochemistry. In the case of Argatroban, the (2R,4R) configuration of the piperidine moiety is crucial for its potent and selective inhibition of thrombin.[1] Other stereoisomers exhibit significantly reduced or no activity, highlighting the precise molecular recognition required for drug-target interactions.[2]

Conclusion

The stereochemistry of this compound is a critical aspect that governs its synthesis, characterization, and ultimately its pharmacological function. A thorough understanding of its stereoisomers and the development of robust stereoselective synthetic and analytical methods are paramount for the production of safe and effective pharmaceuticals. This guide has provided an in-depth overview of the key considerations for researchers, scientists, and drug development professionals working with this important chiral molecule.

References

- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]

- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. PubMed.[Link]

- CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

- Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PubMed Central.[Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.

- Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam.

- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt...

- N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Taylor & Francis Online.[Link]

- Three-dimensional temperature-dependent X-ray diffraction plot for 4-piperidinecarboxylic acid.

- Crystal and molecular structure of 1:1 complex between piperidine-3- carboxylic acid and p-hydroxybenzoic acid studied by X-ray diffraction, FTIR,1H and13C NMR spectroscopy, and B3LYP method.

- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)

- Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.[Link]

- Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCr Journals.[Link]

- This compound. PubChem.[Link]

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Semantic Scholar.[Link]

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

- 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.

- Piperidine. SpectraBase.[Link]

- (2S,4S)-4-Methylpiperidine-2-carboxylic acid. PubChem.[Link]

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Chiral Drugs: An Overview. PubMed Central.[Link]

- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.[Link]

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.[Link]

- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.[Link]

- chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP.[Link]

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.[Link]

- CAS No : 79199-63-6 | Product Name : (2S,4S)-4-Methylpiperidine-2-carboxylic Acid.

Sources

- 1. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 5. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 6. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 14. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.iucr.org [journals.iucr.org]

- 20. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iapc-obp.com [iapc-obp.com]

- 22. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]

An In-depth Technical Guide to the Synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Authored by a Senior Application Scientist

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the direct thrombin inhibitor Argatroban.[1][2] The precise stereochemical arrangement of the substituents on the piperidine ring is crucial for its biological activity, making its stereoselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and expert insights into the production of this high-value compound.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound presents a significant stereochemical challenge, requiring control of two chiral centers in a cis relationship. The dominant strategies employed in the literature can be broadly categorized into two main approaches:

-

Stereochemical Resolution of Diastereomeric Mixtures: This is the most established and industrially applied method. It involves the non-stereoselective synthesis of the piperidine core, followed by separation of the desired stereoisomer from a mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Synthesis: These more elegant approaches aim to set the desired stereochemistry during the reaction sequence, thereby avoiding a resolution step. This can be achieved using chiral auxiliaries or catalysts.

This guide will delve into the most effective methods from each category, providing a clear rationale for the experimental choices involved.

Route 1: Hydrogenation of 4-methyl-2-picolinic acid followed by Chiral Resolution

This is a robust and scalable method that begins with the readily available starting material, 4-methyl-2-picolinic acid. The overall strategy involves the reduction of the pyridine ring to a piperidine, which generates a mixture of cis and trans isomers. The desired trans isomer (relative to the 2-carboxyl and 4-methyl groups) is then isolated and resolved to yield the final (2R,4R) product.

Workflow Diagram

Caption: Workflow for synthesis via hydrogenation and resolution.

Detailed Mechanistic and Procedural Analysis

Step 1: Hydrogenation

The initial step involves the catalytic hydrogenation of 4-methyl-2-picolinic acid to reduce the aromatic pyridine ring to a saturated piperidine ring.[2] This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under hydrogen pressure.[3] The reaction conditions, including pressure and temperature, are critical for achieving complete reduction and can influence the ratio of cis to trans isomers formed.[4][5]

Step 2: Esterification

The resulting mixture of piperidine carboxylic acids is then esterified, commonly forming the ethyl ester.[1][2] This is a crucial step for several reasons. Firstly, the ester is often more amenable to purification and separation than the free carboxylic acid. Secondly, the esterification is a prerequisite for the subsequent separation of the trans and cis isomers. A standard method for this transformation is the reaction with ethanol in the presence of an activating agent like thionyl chloride.[1][2]

Step 3: Separation of the trans-Isomer

The mixture of cis and trans 4-methylpiperidine-2-carboxylate hydrochlorides can be separated based on their differing solubilities. By using a mixed solvent system, such as methyl tert-butyl ether (MTBE) and ethanol, the cis isomer can be selectively precipitated, allowing the desired trans isomer to be collected from the mother liquor.[1] This separation is a critical control point for ensuring the stereochemical purity of the final product.

Step 4: Chiral Resolution

This is the key stereochemistry-defining step. The racemic trans-4-methylpiperidine-2-carboxylate is resolved using a chiral resolving agent. L-tartaric acid is a commonly used and cost-effective choice.[1] The principle of this step relies on the formation of diastereomeric salts ((2R,4R)-ester•L-tartrate and (2S,4S)-ester•L-tartrate) which have different physical properties, most importantly, different solubilities.

By carefully selecting the solvent system (e.g., acetone and ethanol), the less soluble diastereomeric salt, in this case, the (2R,4R)-4-methylpiperidine-2-ethyl formate tartrate, can be selectively crystallized from the solution.[1] After filtration and purification of the diastereomeric salt, the free base of the desired (2R,4R)-ester is liberated by treatment with a base, such as potassium carbonate, followed by extraction.[1] If the final product required is the carboxylic acid, a final hydrolysis step is performed.

Route 2: Synthesis from Acyclic Precursors via Grignard Reaction

An alternative strategy builds the piperidine ring from acyclic starting materials. One patented method utilizes a Grignard reaction followed by cyclization.[6] This approach offers a different disconnection of the target molecule and avoids the high-pressure hydrogenation step.

Workflow Diagram

Sources

- 1. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 2. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 5. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]

- 6. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]

(2R,4R)-4-methylpiperidine-2-carboxylic acid starting materials

An In-depth Technical Guide to the Starting Materials for (2R,4R)-4-methylpiperidine-2-carboxylic acid

Introduction: The Significance of a Chiral Scaffold

This compound is a pivotal chiral building block in modern medicinal chemistry.[1][2][3] Its rigid, substituted piperidine structure is a key component in the synthesis of various pharmacologically active agents. Most notably, it serves as a critical intermediate in the production of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[4] The biological activity of molecules derived from this scaffold is intrinsically linked to its precise stereochemistry at both the C2 and C4 positions. Consequently, the development of efficient and stereoselective synthetic routes to access this specific (2R,4R) diastereomer is of paramount importance for researchers and drug development professionals.

This guide provides a detailed exploration of the primary synthetic strategies and corresponding starting materials for producing this compound. We will analyze the causality behind different experimental choices, from classical resolution techniques to more advanced asymmetric syntheses, offering a comprehensive overview for practical application in a research and development setting.

Core Synthetic Strategies: A Strategic Overview

The synthesis of stereochemically pure piperidines is a well-explored area of organic chemistry.[5][6] The approaches to obtaining the this compound target can be broadly categorized into two main philosophies: the synthesis of a racemic or diastereomeric mixture followed by separation, or the direct asymmetric synthesis to establish the desired stereocenters.

The most successful strategies revolve around:

-

Heterocyclic Derivatization and Chiral Resolution: Starting with a readily available pyridine precursor, which is hydrogenated and then resolved using a chiral agent. This is often the most industrially viable route.

-

Acyclic Construction and Cyclization: Building the piperidine ring from simple, non-cyclic starting materials, with stereocontrol introduced during the process or achieved via final resolution.

-

Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to directly form the desired enantiomer, minimizing the need for resolution steps.[6][7]

Caption: High-level overview of synthetic approaches to the target molecule.

Route 1: Pyridine Hydrogenation Followed by Chiral Resolution

This is arguably the most established and scalable method for industrial production. The core logic is to start with an inexpensive, commercially available aromatic heterocycle and perform a robust reduction, deferring the complex stereochemical challenge to a final, decisive resolution step.

Starting Material: 4-methyl-2-pyridinecarboxylic acid (also known as 4-methylpicolinic acid).

Mechanistic Rationale and Workflow

The synthesis begins with the catalytic hydrogenation of the pyridine ring. This reduction is typically not stereoselective and produces a mixture of cis and trans diastereomers of 4-methylpiperidine-2-carboxylic acid. The trans isomer is the desired precursor to the (2R,4R) and (2S,4S) enantiomers. The separation of these diastereomers is often achieved by converting the carboxylic acids to their corresponding esters, which may have different physical properties (e.g., solubility) that facilitate separation by crystallization. Once the racemic trans-ester is isolated, a classical chemical resolution is performed using a chiral acid.

Caption: Synthesis of the piperidine ring from acyclic precursors.

Experimental Protocol

This protocol is based on the methodology described in patent CN101712645B. [8] Step 1: Grignard Reaction and Addition

-

Prepare a Grignard reagent from 1-bromo-propylene and magnesium turnings in a dry ether solvent (e.g., diethyl ether or THF).

-

In a separate flask, dissolve diethyl oxalate in the same dry solvent.

-

Slowly add the Grignard reagent to the diethyl oxalate solution at a controlled temperature to form an intermediate.

-

This is followed by an addition reaction to yield an intermediate like 2-carbonyl-4-substituted-5-cyano ethyl valerate. [8] Step 2: Cyclization and Protection

-

The intermediate from Step 1 undergoes a cyclization reaction, often under conditions that promote intramolecular condensation, to form the piperidine ring.

-

The resulting 4-substituted-piperidine-2-carboxylate may require protection, for instance, as a benzyl ester, to facilitate purification or prevent side reactions in subsequent steps. [8] Step 3: Deprotection and Resolution

-

The protecting group is removed to yield the racemic trans-4-substituted-2-piperidine carboxylic acid ethyl ester. [8]2. The final product is obtained by chiral resolution of this racemic ester, similar to the method described in Route 1, using a resolving agent like L-tartaric acid in a solvent such as ethanol. [8]

Parameter Details Source Starting Materials Diethyl oxalate, 1-bromo-propylene [8] Key Reactions Grignard reaction, Addition, Cyclization [8] Overall Yield Approximately 24% [8] | Resolving Agent | L-tartaric acid | [8]|

Comparison of Primary Synthetic Routes

The choice of synthetic strategy depends heavily on the specific requirements of the project, including scale, cost, available equipment, and time.

| Feature | Route 1: Pyridine Hydrogenation | Route 2: Acyclic Construction |

| Starting Materials | 4-methyl-2-pyridinecarboxylic acid | Diethyl oxalate, 1-bromo-propylene |

| Cost-Effectiveness | Generally higher due to cheap starting material and robust reactions. | Can be more expensive due to multi-step nature and reagents. |

| Scalability | Excellent; hydrogenation is a common industrial process. | Moderate; Grignard reactions can be challenging to scale. |

| Key Challenge | Efficient separation of diastereomers and effective chiral resolution. | Controlling selectivity in multiple bond-forming steps; lower overall yield. |

| Stereocontrol | Achieved at the final stage via classical resolution. | Also relies on a final resolution step. |

| Advantages | Fewer steps, high-pressure hydrogenation is well-understood. | High flexibility in introducing different substituents. |

| Disadvantages | Requires high-pressure equipment; resolution can be yield-limiting. | More complex, lower overall yield, multiple intermediate purifications. |

Conclusion and Future Outlook

The synthesis of this compound is a mature field, with the hydrogenation of 4-methyl-2-pyridinecarboxylic acid followed by classical resolution remaining the most practical and economically viable route for large-scale production. This method leverages an inexpensive starting material and relies on a robust, albeit non-stereoselective, reduction followed by a well-established resolution protocol.

Alternative routes starting from acyclic precursors provide valuable flexibility for analog synthesis in a research context but are often less efficient for bulk manufacturing.

Looking forward, the development of efficient, stereoselective catalytic methods could revolutionize the synthesis of this and other chiral piperidines. [7][9]Chemo-enzymatic approaches, for instance, which combine chemical synthesis with highly selective biocatalytic steps, offer a promising avenue for creating stereo-defined piperidines under mild conditions, potentially bypassing the need for classical resolution altogether. [9]As the demand for enantiomerically pure pharmaceuticals continues to grow, innovation in asymmetric synthesis will be key to developing more sustainable and efficient manufacturing processes.

References

- Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(27), 4949–4953.

- O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (21), 2047–2053.

- Rowntree, J. H., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.

- Rinehart, A. R., et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition.

- Gautam, L. N., et al. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters.

- CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. (2014). Google Patents.

- CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. (2013). Google Patents.

- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. (2018). Google Patents.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. targetmol.com [targetmol.com]

- 4. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 5. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]

- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Abstract